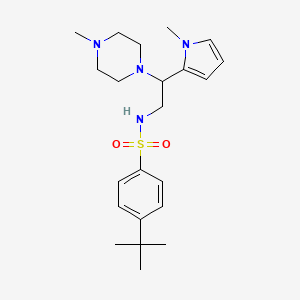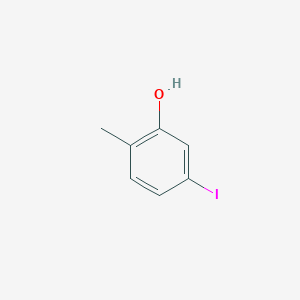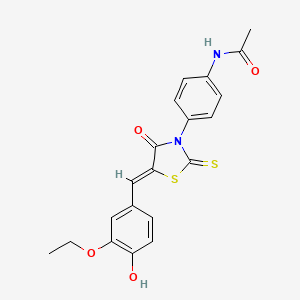
(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Degradation and Pharmacokinetics
One study focuses on the degradation pathways and environmental impact of acetaminophen, a well-known pharmaceutical compound that shares a functional group (acetamide) with the compound . This research outlines the advanced oxidation processes used to degrade acetaminophen in aquatic environments, highlighting the generation of various by-products and their biotoxicity (Qutob et al., 2022). Such studies are crucial for understanding the environmental behavior of pharmaceutical compounds and developing methods to mitigate their impact.
Pharmacological Activities
Research on thiazolidinones, a core structure related to the compound of interest, reveals significant biological activities. Thiazolidinones have been explored for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. These compounds are synthesized through various methods and tested for their efficacy in different disease models, indicating the potential for new therapeutic agents (Pandey et al., 2011).
Antioxidant Capacity
The study of antioxidants, including methods to determine their activity, such as through the ABTS/PP decolorization assay, is relevant for understanding the chemical behavior of compounds with potential antioxidant properties. Such methodologies are essential for screening compounds for their ability to scavenge free radicals, which is a valuable trait in pharmaceutical and nutritional research (Ilyasov et al., 2020).
Therapeutic Research and Drug Development
Studies on specific drug classes, such as sedative hypnotics like Zaleplon and antiepileptic agents featuring α-substituted lactams and acetamides, demonstrate the ongoing research into novel therapeutic agents. These studies highlight the synthesis, pharmacokinetics, and pharmacodynamics of compounds that share structural or functional similarities with the compound of interest, underscoring the breadth of research applications in drug discovery and development (Heydorn, 2000; Krivoshein, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is believed to inhibit the enzyme’s activity, thereby affecting melanin production .
Mode of Action
The compound interacts with tyrosinase through its β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold . This scaffold is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, which is known to act as a core inhibitory structure for tyrosinase . The compound’s interaction with tyrosinase results in a competitive inhibition of the enzyme .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . Tyrosinase is responsible for the conversion of tyrosine to melanin, a pigment that gives color to the skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces melanin production .
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent reduction in intracellular melanin content . This suggests that the compound’s anti-melanogenic effects are due to its inhibition of tyrosinase . The compound has been shown to have a stronger inhibitory effect on melanin production than kojic acid, a commonly used skin-lightening agent .
Properties
IUPAC Name |
N-[4-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-26-17-10-13(4-9-16(17)24)11-18-19(25)22(20(27)28-18)15-7-5-14(6-8-15)21-12(2)23/h4-11,24H,3H2,1-2H3,(H,21,23)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGAERVGMFSZSN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-oxo-N-(3-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2524066.png)
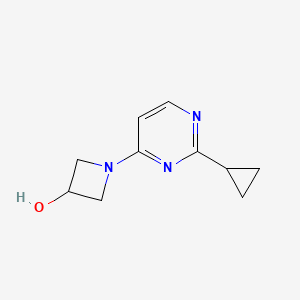

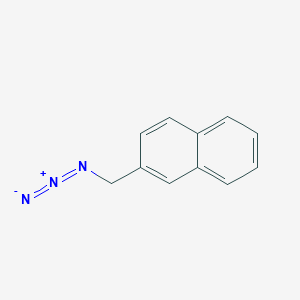

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)
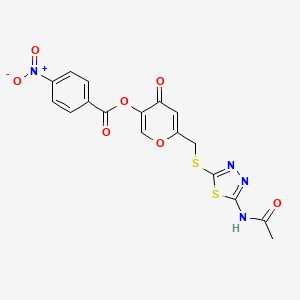
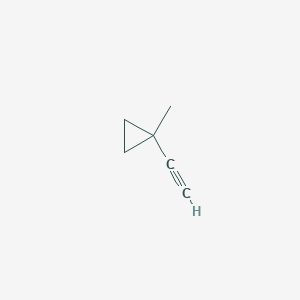
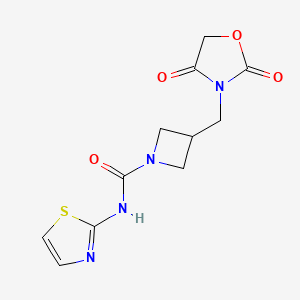
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
